Superior Inhibition of OCI/AML3 Proliferation Compared to Clinically Used c-Kit Inhibitors Imatinib and Dasatinib
In a head-to-head comparison, APcK110 demonstrates a superior ability to inhibit the proliferation of OCI/AML3 acute myeloid leukemia cells when compared directly with the clinically approved c-Kit inhibitors imatinib and dasatinib. APcK110 is a more potent inhibitor than both imatinib and dasatinib in this model [1].
| Evidence Dimension | Inhibition of OCI/AML3 cell proliferation |
|---|---|
| Target Compound Data | Up to 100% inhibition at 500 nM |
| Comparator Or Baseline | Dasatinib: 60% inhibition at 500 nM; Imatinib: no inhibition at 500 nM |
| Quantified Difference | APcK110 achieved 100% inhibition at 500 nM, compared to 60% for dasatinib and no measurable inhibition for imatinib at the same concentration. |
| Conditions | OCI/AML3 acute myeloid leukemia cell line; 500 nM concentration; MTT assay. |
Why This Matters
This data quantifiably establishes APcK110's superior potency in a relevant AML cell model, making it a more effective tool than the clinical standards imatinib or dasatinib for researchers investigating c-Kit signaling in this context.
- [1] Faderl S, Bornmann W, Maxwell D, et al. APCK110, a Novel and Potent Inhibitor of c-Kit, Blocks Phosphorylation of AKT and STAT3, Induces Apoptosis, and Inhibits Proliferation of Acute Myeloid Leukemia (AML) Cells. Blood. 2006;108(11):153. View Source
